1-Cyclopropoxy-3-fluoro-5-iodobenzene 1-Cyclopropoxy-3-fluoro-5-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC19830804
InChI: InChI=1S/C9H8FIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2
SMILES:
Molecular Formula: C9H8FIO
Molecular Weight: 278.06 g/mol

1-Cyclopropoxy-3-fluoro-5-iodobenzene

CAS No.:

Cat. No.: VC19830804

Molecular Formula: C9H8FIO

Molecular Weight: 278.06 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropoxy-3-fluoro-5-iodobenzene -

Specification

Molecular Formula C9H8FIO
Molecular Weight 278.06 g/mol
IUPAC Name 1-cyclopropyloxy-3-fluoro-5-iodobenzene
Standard InChI InChI=1S/C9H8FIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2
Standard InChI Key NMVOANUCBVNNHY-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2=CC(=CC(=C2)I)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by three distinct substituents on the benzene ring:

  • Cyclopropoxy group (-O-C3_3H5_5): A three-membered cyclic ether at position 1, contributing steric hindrance and electronic effects.

  • Fluoro group (-F): An electron-withdrawing substituent at position 3, directing electrophilic substitution reactions.

  • Iodo group (-I): A heavy halogen at position 5, serving as a leaving group in nucleophilic aromatic substitution or cross-coupling reactions .

The spatial arrangement of these groups influences reactivity and intermolecular interactions. Computational models predict a planar benzene core with substituents adopting positions to minimize steric clashes.

Synthesis and Reaction Pathways

Key Synthetic Strategies

  • Halogenation and Alkoxylation

    • Step 1: Iodination of 3-fluoro-5-bromobenzene using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl3_3) yields 1-bromo-3-fluoro-5-iodobenzene .

    • Step 2: Nucleophilic substitution of bromine with cyclopropoxide under basic conditions (e.g., K2_2CO3_3, DMF) forms the target compound .

  • Diazotization-Iodination

    • Starting from 3-fluoro-5-aminobenzene, diazotization with NaNO2_2/H2_2SO4_4 followed by iodination with KI introduces the iodine substituent. Subsequent alkoxylation with cyclopropanol completes the synthesis .

Reaction Optimization

  • Yield: Reported methods for analogous compounds achieve 50–70% yields, depending on purification techniques .

  • Challenges: Steric hindrance from the cyclopropoxy group may slow substitution kinetics, necessitating elevated temperatures (80–100°C) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H8FIO\text{C}_9\text{H}_8\text{FIO}
Molecular Weight278.06 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely lipophilic (logP ~3.5)

Note: Experimental data gaps highlight opportunities for further characterization.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent enables participation in Suzuki-Miyaura and Ullmann couplings. For example:

Ar-I+R-B(OH)2Pd catalystAr-R+Byproducts\text{Ar-I} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-R} + \text{Byproducts}

Such reactions are pivotal in constructing biaryl scaffolds for pharmaceuticals .

Pharmaceutical Intermediates

  • Antibacterial Agents: Halogenated aromatics are precursors to LpxC inhibitors targeting gram-negative bacteria .

  • Anticancer Compounds: Iodinated benzenes are used in radiopharmaceuticals (e.g., 131^{131}I-labeled agents) .

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